(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one
CAS No.: 244610-30-8
Cat. No.: VC7961901
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
![(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one - 244610-30-8](/images/structure/VC7961901.png)
Specification
CAS No. | 244610-30-8 |
---|---|
Molecular Formula | C8H12O |
Molecular Weight | 124.18 g/mol |
IUPAC Name | (1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-one |
Standard InChI | InChI=1S/C8H12O/c1-8(2)5-3-4-6(9)7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1 |
Standard InChI Key | ZRKSYTSBZMCHBI-FSPLSTOPSA-N |
Isomeric SMILES | CC1([C@@H]2[C@H]1C(=O)CC2)C |
SMILES | CC1(C2C1C(=O)CC2)C |
Canonical SMILES | CC1(C2C1C(=O)CC2)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-one is C₈H₁₂O, with a molecular weight of 124.18 g/mol. The bicyclo[3.1.0]hexane system consists of a three-membered cyclopropane ring fused to a five-membered cyclopentane ring, with the ketone group at position 2 and methyl groups at position 6. The (1R,5S) configuration indicates specific stereochemical arrangements that influence its spatial interactions and reactivity.
Key Structural Features:
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Bicyclic Framework: Enhances structural rigidity, affecting both physical properties (e.g., melting point, solubility) and chemical behavior.
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Ketone Group: Introduces polarity, enabling participation in hydrogen bonding and nucleophilic addition reactions.
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Methyl Substituents: Increase steric hindrance, potentially modulating reaction pathways and biological interactions.
Property | Value/Description |
---|---|
Molecular Formula | C₈H₁₂O |
Molecular Weight | 124.18 g/mol |
IUPAC Name | (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one |
Boiling Point (est.) | ~200–220°C (extrapolated from analogous bicyclic ketones) |
Solubility | Low in water; soluble in organic solvents (e.g., ethanol, dichloromethane) |
The compound’s stereochemistry and substituents likely result in a higher melting point compared to non-methylated analogues due to increased van der Waals interactions .
Chemical Reactivity and Functionalization
The ketone group at position 2 serves as the primary site for chemical transformations:
Nucleophilic Additions
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Grignard Reagents: React with the ketone to form tertiary alcohols.
Example: Reaction with methylmagnesium bromide would yield (1R,5S)-6,6-dimethyl-2-(2-hydroxypropan-2-yl)bicyclo[3.1.0]hexane. -
Hydride Reductions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, producing (1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-ol.
Oxidation and Degradation
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Biological Activity |
---|---|---|
Bicyclo[3.1.0]hexan-2-one | Lacks methyl groups | Lower thermal stability |
6-Methylbicyclo[3.1.0]hexan-2-one | Single methyl substituent | Intermediate reactivity |
(1R,5S)-6,6-Dimethyl derivative | Enhanced steric hindrance | Potential for prolonged metabolic stability |
The 6,6-dimethyl substitution in the title compound likely improves metabolic stability compared to non-methylated analogues, a critical factor in drug design .
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